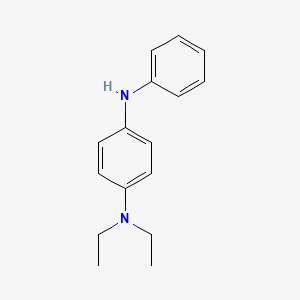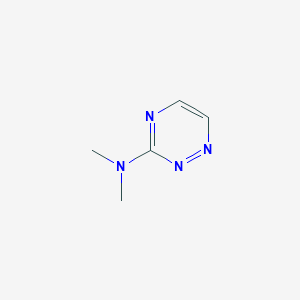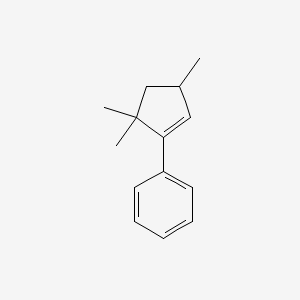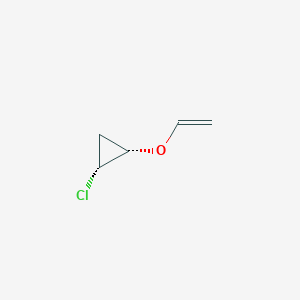![molecular formula C19H24O5 B14650433 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene CAS No. 52961-91-8](/img/structure/B14650433.png)
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene is an organic compound with the molecular formula C19H24O5 This compound is characterized by the presence of multiple methoxy groups attached to a benzene ring, making it a member of the methoxybenzene family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene typically involves the reaction of 3,5-dimethoxyphenethylamine with 1,2,3-trimethoxybenzene under specific conditions. One common method is the use of a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in its pure form. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced methoxybenzene derivatives.
Substitution: Halogenated or nitrated methoxybenzene derivatives.
科学的研究の応用
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and van der Waals interactions with target proteins, influencing their activity. Additionally, the compound may modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene
- 3’,5’-Dimethoxyacetophenone
- 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile
Uniqueness
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene is unique due to the specific arrangement of its methoxy groups, which can influence its reactivity and interactions with other molecules. This distinct structure may result in different biological activities and chemical properties compared to similar compounds.
特性
CAS番号 |
52961-91-8 |
|---|---|
分子式 |
C19H24O5 |
分子量 |
332.4 g/mol |
IUPAC名 |
5-[2-(3,5-dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C19H24O5/c1-20-15-8-13(9-16(12-15)21-2)6-7-14-10-17(22-3)19(24-5)18(11-14)23-4/h8-12H,6-7H2,1-5H3 |
InChIキー |
BDZXBDCLPQMOIN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)




![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)





![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
